Tranilast-13C3
Description
Properties
Molecular Formula |
C₁₅¹³C₃H₁₇NO₅ |
|---|---|
Molecular Weight |
330.31 |
Synonyms |
2-[[3-(3,4-Dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic Acid-13C3; 2-(3,4-Dimethoxycinnamoylamino)benzoic Acid-13C3; N-(3,4-Dimethoxycinnamoyl)-_x000B_anthranilic Acid-13C3; N-(3’,4’-Dimethoxycinnamoyl)anthranilic Acid-13C3; Rizaben-13C3; Tranpro-13C |
Origin of Product |
United States |
Ii. Synthesis and Analytical Methodologies for Tranilast 13c3
Isotopic Labeling Strategies for Tranilast-13C3
The synthesis of this compound involves the introduction of three ¹³C atoms into the Tranilast molecule. This is achieved through carefully designed isotopic labeling strategies that focus on precursor selection and the optimization of synthetic routes to ensure high labeling efficiency.
Precursor Selection and Incorporation of ¹³C-Enriched Moieties
The cornerstone of synthesizing this compound lies in the selection of appropriate ¹³C-enriched precursors. osti.govsigmaaldrich.com The general synthesis of Tranilast involves the condensation of 3,4-dimethoxycinnamic acid with an anthranilic acid derivative. google.com To introduce the ¹³C label, a common strategy is to utilize a precursor where the desired carbon atoms are already replaced with ¹³C.
For this compound, a plausible and efficient approach involves using a ¹³C-labeled precursor for the 3,4-dimethoxycinnamic acid portion of the molecule. For instance, a doubly or triply labeled version of a simple precursor molecule can be used in the early stages of the synthesis. The selection of the labeled precursor is critical and is often guided by the desired labeling pattern and the commercial availability of the labeled starting materials. osti.gov
Table 1: Potential ¹³C-Labeled Precursors for this compound Synthesis
| Labeled Precursor | Potential Labeled Positions in Tranilast | Synthetic Utility |
| [1,2-¹³C₂]-Acetic Acid | Cinnamic acid backbone | Versatile building block for constructing the side chain. |
| [Ring-¹³C₃]-Anisole | Dimethoxy-phenyl ring | Allows for labeling of the aromatic ring structure. |
| ¹³C-Methyl Iodide | Methoxy (B1213986) groups | Specific labeling of the two methoxy groups on the phenyl ring. |
The incorporation of these ¹³C-enriched moieties is achieved through established organic synthesis reactions. For example, a Wittig or Horner-Wadsworth-Emmons reaction could be employed to form the double bond of the cinnamic acid moiety, using a ¹³C-labeled phosphonium (B103445) ylide or phosphonate (B1237965) ester.
Optimization of Synthetic Pathways for Labeling Efficiency
Key optimization parameters include:
Reaction Conditions: Temperature, pressure, and reaction time are meticulously controlled to ensure complete reaction and prevent degradation of the labeled intermediates.
Catalysts: The choice of catalyst can significantly influence the efficiency and selectivity of the labeling reaction. For instance, in a condensation reaction, the type and amount of catalyst can affect the yield and purity of the product. google.com
Purification Methods: Efficient purification techniques, such as chromatography, are essential to isolate the desired labeled compound from unlabeled or partially labeled byproducts. scispace.com
The goal is to develop a robust and reproducible synthetic route that consistently delivers high-purity this compound with the correct isotopic enrichment.
Advanced Analytical Techniques for this compound
The analysis of this compound and its metabolites relies on sophisticated analytical techniques that can distinguish between the labeled and unlabeled forms of the compound and provide detailed structural information. longdom.orgitecgoi.inpharmtech.com Mass spectrometry, in particular, plays a pivotal role in these analyses.
Mass Spectrometry (MS) Applications in ¹³C-Labeled Compound Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of isotopically labeled compounds. longdom.org It separates ions based on their mass-to-charge ratio (m/z), allowing for the clear differentiation of this compound from its unlabeled counterpart due to the mass difference imparted by the three ¹³C atoms.
Tandem mass spectrometry (MS/MS) is a powerful technique for confirming and quantifying isotopic labeling. frontiersin.orgnih.govnih.gov In an MS/MS experiment, the parent ion of this compound is selected and then fragmented. The resulting fragment ions provide a "fingerprint" of the molecule, confirming its identity and the location of the isotopic labels. frontiersin.org
By comparing the fragmentation patterns of labeled and unlabeled Tranilast, researchers can precisely determine the degree of isotopic enrichment and ensure the integrity of the labeled compound. nih.gov This technique is crucial for quality control during the synthesis of this compound and for accurately quantifying the compound in biological samples. researchgate.net
Table 2: Illustrative Tandem MS Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Interpretation |
| 331.1 (Tranilast-¹³C₃) | Specific fragments | Confirms the presence of the ¹³C₃ label in specific parts of the molecule. |
| 328.1 (Unlabeled Tranilast) | Corresponding fragments | Provides a reference for comparison and quantification. |
Note: The m/z values are illustrative and would depend on the specific ionization method and the exact location of the ¹³C labels.
High-resolution mass spectrometry (HRMS) is instrumental in identifying and characterizing the metabolites of Tranilast. ijpras.comnih.govchromatographyonline.com When this compound is administered, its metabolites will also carry the ¹³C label. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the metabolites. nih.gov
This capability, combined with the known mass shift from the ¹³C label, greatly facilitates the identification of drug-related metabolites in complex biological matrices like plasma or urine. frontiersin.orglcms.cz The process involves searching for pairs of signals separated by the mass of the incorporated isotopes. The accurate mass data helps to distinguish drug metabolites from endogenous compounds, reducing the ambiguity in metabolite identification. nih.gov
Quantitative Analysis via Stable Isotope Standards
The use of stable isotope-labeled compounds as internal standards is a cornerstone of modern quantitative analysis, particularly in bioanalytical mass spectrometry. This technique, known as stable isotope dilution analysis (SIDA), is recognized for its high accuracy and precision. This compound is specifically designed to be an ideal internal standard for the quantification of Tranilast in complex biological matrices such as plasma, urine, or tissue homogenates.
The methodology involves adding a precise, known quantity of this compound to a biological sample containing an unknown quantity of Tranilast before any sample processing or extraction steps. Because this compound has virtually identical physicochemical properties to the native Tranilast, it behaves in the same manner during extraction, chromatography, and ionization. medchemexpress.com This co-processing effectively corrects for any analyte loss that may occur during sample preparation and compensates for variations in instrument response, such as matrix effects or ionization suppression.
Following sample preparation, the extract is analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer differentiates between the analyte (Tranilast) and the internal standard (this compound) based on their different mass-to-charge ratios (m/z). The concentration of Tranilast in the original sample is then calculated from the ratio of the instrument's response for the analyte to that of the stable isotope standard. This approach improves the reliability and robustness of the quantification. nih.gov
Table 1: Principle of Quantification using this compound Internal Standard This table illustrates the calculation principle for determining the concentration of Tranilast in a sample using a fixed concentration of this compound as the internal standard.
| Parameter | Analyte (Tranilast) | Internal Standard (this compound) | Calculation Step |
|---|---|---|---|
| Concentration | Unknown (C_analyte) | Known (e.g., 100 ng/mL) | |
| MS Peak Area | Measured (A_analyte) | Measured (A_IS) | |
| Response Ratio | - | - | Calculate Ratio = A_analyte / A_IS |
| Calibration | - | - | C_analyte = (Response Ratio / Slope_cal) - Intercept_cal |
The calibration curve is generated by analyzing standards containing known concentrations of Tranilast with a constant concentration of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Enrichment Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound. It serves two critical functions: confirming the molecular structure and assessing the extent and position of isotopic labeling.
Structural Elucidation: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are used to verify the identity and integrity of the molecule. The chemical shifts, signal multiplicities, and coupling constants in the ¹H NMR spectrum confirm the arrangement of protons. The ¹³C NMR spectrum confirms the carbon skeleton. For this compound, the NMR data must match that of an unlabeled Tranilast standard, with the key difference being the enhanced signals and potential new couplings arising from the ¹³C-enriched positions. nii.ac.jp
Isotopic Enrichment Assessment: NMR provides direct evidence of ¹³C incorporation. The positions of the labels can be confirmed by the significantly increased intensity of the corresponding signals in the ¹³C NMR spectrum. Furthermore, the presence of ¹³C-¹H and ¹³C-¹³C spin-spin couplings, which are not typically observed at natural abundance, can definitively pinpoint the sites of enrichment.
While NMR is crucial, high-resolution mass spectrometry (HRMS) is also a powerful technique for determining isotopic enrichment. nih.gov HRMS can resolve the mass difference between the unlabeled and various isotopologues of the labeled compound, allowing for a precise calculation of the enrichment percentage. nih.gov This method is particularly useful for its high throughput and sensitivity. nih.gov
Table 2: Hypothetical ¹³C NMR Chemical Shift Data for Labeled Positions in this compound This table presents plausible ¹³C NMR data for this compound, assuming labeling on the three carbons of the cinnamoyl group (Cα, Cβ, and the carbonyl carbon C=O).
| Carbon Position | Tranilast (Natural Abundance) δ [ppm] | This compound δ [ppm] | Signal Intensity |
|---|---|---|---|
| C=O (Amide) | ~166.5 | ~166.5 | Highly Enhanced |
| Cβ (C=C) | ~142.1 | ~142.1 | Highly Enhanced |
| Cα (C=C) | ~118.0 | ~118.0 | Highly Enhanced |
| Other Aromatic/Methoxy Carbons | 100 - 160 | 100 - 160 | Natural Abundance |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. The key diagnostic feature is the dramatically increased signal intensity for the ¹³C-labeled atoms.
Chromatographic Separations in Conjunction with Isotopic Detection
For the quantitative analysis of Tranilast in biological samples, chromatographic separation is essential for isolating the analyte from endogenous matrix components prior to detection. High-Performance Liquid Chromatography (HPLC) is the predominant separation technique used for this purpose. tandfonline.comjfda-online.com
When analyzing a sample spiked with this compound, the HPLC system separates both the analyte and the internal standard from interfering substances. Due to their nearly identical molecular structures and polarities, Tranilast and this compound exhibit almost the same chromatographic behavior, meaning they elute from the HPLC column at virtually the same retention time. medchemexpress.com This co-elution is a critical advantage, as it ensures that both compounds experience the same conditions as they enter the detector, further validating the role of the internal standard.
The detector is invariably a mass spectrometer (MS), creating a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The MS detector distinguishes between the co-eluting Tranilast and this compound based on their mass-to-charge (m/z) ratios. For quantification, tandem mass spectrometry (MS/MS) is the method of choice, often employing a triple quadrupole instrument. This technique uses modes like Multiple Reaction Monitoring (MRM) to track specific fragmentation patterns (parent ion → fragment ion) for both the analyte and the internal standard, providing exceptional selectivity and sensitivity for measurement even at low concentrations. tandfonline.com
Table 3: Illustrative LC-MS/MS Parameters for Analysis of Tranilast and this compound This table provides typical, non-exhaustive parameters for an LC-MS/MS method.
| Parameter | Setting | Purpose |
|---|---|---|
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation based on hydrophobicity |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the gradient |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component of the gradient |
| Flow Rate | 0.4 mL/min | Controls the speed of separation |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Generates deprotonated molecular ions [M-H]⁻ |
| Tranilast MRM Transition | m/z 326.1 → m/z 163.1 (example) | Selective detection of the analyte |
| This compound MRM Transition | m/z 329.1 → m/z 166.1 (example) | Selective detection of the internal standard |
Note: The molecular weight of Tranilast is 327.33 g/mol . wikipedia.org The m/z transitions are hypothetical examples of a deprotonated parent ion and a plausible fragment ion.
Iii. in Vitro and in Vivo Metabolic Studies of Tranilast Using 13c Labeling
Mechanistic Investigations of Tranilast Metabolism
Mechanistic studies leveraging ¹³C-labeled Tranilast are instrumental in elucidating the biotransformation pathways and enzymatic processes that govern its disposition.
In vitro and in vivo studies have identified two primary metabolic pathways for Tranilast. The main route of metabolism is Phase II conjugation, specifically glucuronidation, where a glucuronic acid moiety is attached to the parent molecule. nih.govresearchgate.net A secondary, Phase I pathway involves O-demethylation of one of the methoxy (B1213986) groups on the cinnamoyl ring, resulting in the formation of a metabolite known as 4-demethyltranilast (also referred to as N-3). nih.govresearchgate.net
The use of Tranilast-13C3 allows researchers to trace the core carbon skeleton through these transformations, confirming the structures of the resulting glucuronide and demethylated metabolites by analyzing their mass shifts in mass spectrometry.
The glucuronidation of Tranilast is primarily mediated by the Uridine Diphosphate-glucuronosyltransferase (UGT) superfamily of enzymes. researchgate.net In vitro investigations using human liver and jejunum microsomes, along with recombinant human UGT isoforms, have pinpointed the specific enzymes responsible.
Research has clarified that UGT1A1 is the main enzyme catalyzing the formation of Tranilast glucuronide in both the human liver and intestine. nih.govresearchgate.net Minor contributions to this metabolic process are also made by other isoforms, including UGT1A3, UGT1A8, UGT1A9, and UGT1A10. researchgate.net Kinetic studies have determined the binding affinity (Km) and maximum reaction velocity (Vmax) for this process in various human tissues and recombinant systems. nih.gov For instance, the Km values for Tranilast glucuronosyltransferase activity were found to be 51.5 µM in human liver microsomes and 38.0 µM with recombinant UGT1A1. nih.gov
| Enzyme Isoform | Contribution to Tranilast Glucuronidation | Reference |
|---|---|---|
| UGT1A1 | Major catalyst in human liver and intestine | nih.govresearchgate.net |
| UGT1A3 | Minor contributor | researchgate.net |
| UGT1A8 | Minor contributor | researchgate.net |
| UGT1A9 | Minor contributor; Tranilast also acts as an inhibitor of this isoform. | researchgate.netresearchgate.net |
| UGT1A10 | Minor contributor | researchgate.net |
While many drug metabolites are inactive and serve only as a means of elimination, the metabolites of Tranilast have been shown to possess biological activity. The Phase I metabolite, 4-demethyltranilast (N-3), can inhibit the glucuronosyltransferase activity that metabolizes the parent drug, Tranilast. nih.gov
Furthermore, both the parent drug Tranilast and the N-3 metabolite strongly inhibit bilirubin (B190676) glucuronosyltransferase activity, which is also mediated by the UGT1A1 enzyme. nih.gov This finding is significant as it provides a mechanistic explanation for the hyperbilirubinemia (elevated bilirubin levels) observed as a side effect in some clinical trials of Tranilast. nih.govresearchgate.net Although most glucuronides are considered detoxification products, some, particularly acyl-glucuronides formed from compounds with a carboxylic acid group like Tranilast, can be chemically reactive and potentially toxic. researchgate.netflinders.edu.au
Pharmacokinetic Profiling through Isotopic Tracing
Isotopic tracing with this compound is the gold standard for accurately defining its pharmacokinetic profile. This method allows for precise measurement of the drug's absorption, distribution, and excretion without interference from other substances. google.com
Pharmacokinetic studies in preclinical models, such as rats, provide crucial data on the dynamics of Tranilast in a living system. Following oral administration, Tranilast is absorbed relatively quickly. nih.gov
A study in rats using a sensitive and specific LC-MS/MS method—the analytical technique required for isotopic tracing studies—provided detailed pharmacokinetic parameters. nih.gov After an oral dose, Tranilast reached its maximum plasma concentration (Cmax) in under an hour, indicating rapid absorption. nih.gov The study also investigated the distribution of Tranilast into the brain, finding that it could penetrate the blood-brain barrier, although the concentration in the brain was significantly lower than in the plasma. nih.gov The compound was shown to be distributed to and eliminated from brain tissue quickly. nih.gov
| Pharmacokinetic Parameter | Value (Mean ± SD) in Rats | Reference |
|---|---|---|
| Cmax (Maximum Plasma Concentration) | 18.59 ± 5.40 µg/mL | nih.gov |
| Tmax (Time to Cmax) | 0.667 ± 0.408 h | nih.gov |
| AUC₀₋₂₄ (Area Under the Curve) | 54.87 ± 14.13 µg·h/mL | nih.gov |
| t₁/₂ (Elimination Half-life) | 2.93 ± 0.41 h | nih.gov |
| Brain/Plasma Ratio (at 0.5 h) | 0.7484% ± 0.0883% | nih.gov |
Metabolic Flux Analysis (MFA) is a sophisticated technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. novelgenetech.com When combined with stable isotope tracers like this compound, it becomes a powerful tool for determining the ultimate fate of the drug's carbon atoms. nih.gov
In a ¹³C-MFA study, an organism or cell culture is exposed to this compound. researchgate.net As the drug is metabolized, the ¹³C atoms are incorporated into its various metabolites. By measuring the ¹³C-labeling patterns in these downstream products using mass spectrometry or NMR, researchers can construct a quantitative map of its metabolic fate. novelgenetech.comnih.gov This analysis can precisely determine the percentage of the drug that is processed through the glucuronidation pathway versus the demethylation pathway, providing a definitive measure of the carbon flux through each route. nih.gov This approach moves beyond simple identification of metabolites to provide a dynamic and quantitative understanding of how the drug is handled by the body, identifying potential metabolic bottlenecks and revealing the comprehensive fate of the compound's carbon structure. nih.govresearchgate.net
In Vivo Metabolic Fate in Specific Tissues and Cell Types
Following administration, isotopically labeled Tranilast is distributed throughout the body, where it undergoes metabolic transformation in various tissues and exerts effects on specific cell types. In vivo studies, primarily in animal models, have identified the liver and intestines as primary sites of metabolism, with significant activity also observed in other tissues such as bone, adipose tissue, and skin.
The liver is the principal organ for Tranilast metabolism. In vitro studies using human liver microsomes have detailed the kinetics of its two main metabolic pathways: glucuronidation and demethylation. nih.gov The formation of Tranilast's major metabolite, a glucuronide conjugate, is predominantly catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.gov A key phase I metabolite, 4-demethyltranilast, is produced through the action of cytochrome P450 enzymes. nih.govresearchgate.net The kinetic parameters for these reactions in human liver and jejunum microsomes highlight the liver's significant metabolic capacity, which is approximately 2.5-fold higher than that of the intestine. nih.gov
Beyond these primary metabolic sites, Tranilast's influence is seen in various tissues and cells. In studies on diabetic mice, Tranilast was shown to inhibit inflammasome activation in the liver and adipose tissue, helping to suppress hepatic steatosis. embopress.org In rat models, Tranilast has been observed to affect gene expression in skin tissue, which is relevant to its use in hypertrophic scarring. phypha.ir Furthermore, studies have demonstrated its effects on bone, where it inhibits the differentiation of osteoclasts from bone marrow cells in rats and protects against ovariectomy-induced bone loss in mice. nih.govplos.org
The compound also acts on specific immune and nerve cells. It has been shown to reduce the generation of reactive oxygen species (ROS) in human polymorphonuclear leukocytes (neutrophils) and to affect the cellular metabolism of human SH-SY5Y neuroblastoma cells. nih.govacs.org In rat models, Tranilast attenuated inflammation in the liver by reducing the recruitment of Kupffer cells, a type of macrophage. core.ac.uk
Table 1: In Vitro Metabolic Kinetics of Tranilast in Human Tissues
This table summarizes the key kinetic parameters for the primary metabolic pathways of Tranilast in human liver and intestinal microsomes. Data is derived from in vitro assays.
| Metabolic Reaction | Enzyme | Tissue/System | Km (μM) | Vmax (pmol/min/mg protein) |
|---|---|---|---|---|
| Tranilast Glucuronidation | UGT1A1 | Human Liver Microsomes | 51.5 | 10.4 |
| Tranilast Glucuronidation | UGT1A1 | Human Jejunum Microsomes | 50.6 | 42.9 |
| Tranilast Glucuronidation | Recombinant UGT1A1 | - | 38.0 | 19.7 |
| 4-demethyltranilast Formation | CYP P450 | Human Liver Microsomes | 37.1 | 27.6 |
Source: Data compiled from a study on the glucuronidation of Tranilast. nih.gov
Comparative Metabolic Studies Across Species Using Labeled Tranilast
The metabolic profile of a drug can vary significantly between different species. These differences are critical to consider when extrapolating preclinical animal data to human clinical applications. Comparative studies using labeled Tranilast have revealed notable variations in its metabolism, particularly between humans and rodent models like rats and mice.
The primary metabolic pathway for Tranilast in humans is glucuronidation, a phase II conjugation reaction that increases the water solubility of the compound and facilitates its excretion. nih.govresearchgate.net This process is mainly carried out by the UGT1A1 enzyme in the liver and intestine. nih.gov While rodents also utilize this pathway, there are marked species differences in the expression and function of drug-metabolizing enzymes, including the UGT superfamily. researchgate.net This can lead to different rates and patterns of metabolite formation. For instance, rats exhibit sex-specific differences in certain hepatic cytochrome P450 enzymes, such as CYP2C11 and CYP3A2, which can influence phase I metabolism and are not observed in humans. europa.eu
One of the most significant observed differences lies in the susceptibility to hyperbilirubinemia. In some Western populations, Tranilast has been associated with elevated bilirubin levels, a condition linked to the inhibition of UGT1A1—the same enzyme responsible for both Tranilast glucuronidation and bilirubin glucuronidation. nih.govregulations.gov Tranilast and its metabolite, 4-demethyltranilast, can competitively inhibit this enzyme, leading to a buildup of bilirubin. nih.gov This effect may be less prominent in species like rats, which are widely used in preclinical studies but may have different UGT1A1 activity or susceptibility to its inhibition. researchgate.net
In vivo studies have tracked the disposition of Tranilast in various animal models. In mice, blood plasma analysis following Tranilast administration showed no adverse effects on key markers for kidney or liver function. mdpi.com Studies in rats have been used to model its effects on specific conditions like prostate cancer and hypertrophic scars, providing valuable, albeit species-specific, data. phypha.irnih.gov The development of "humanized" mouse models, in which specific drug-metabolizing enzymes are replaced with their human counterparts, represents a strategy to overcome these species differences and better predict drug metabolism in humans. researchgate.net
Table 2: Overview of Tranilast Metabolism Across Species
This table provides a comparative overview of key aspects of Tranilast metabolism in humans, rats, and mice based on available research.
| Metabolic Feature | Human | Rat | Mouse |
|---|---|---|---|
| Primary Metabolic Organ | Liver, Intestine | Liver | Liver |
| Major Metabolic Pathway | Glucuronidation | Glucuronidation | Glucuronidation |
| Primary Enzyme | UGT1A1 | UGTs, CYPs | UGTs, CYPs |
| Major Metabolites | Tranilast-glucuronide, 4-demethyltranilast | Tranilast-glucuronide, demethylated metabolites | Not specified in detail |
| Key Tissues Studied | Liver, Jejunum (in vitro) | Liver, Skin, Bone, Prostate | Liver, Adipose Tissue, Bone, Fibroids |
| Noted Species-Specific Effects | Potential for UGT1A1 inhibition leading to hyperbilirubinemia | Sex-specific differences in CYP enzymes | Well-tolerated in studies with no major adverse effects on liver/kidney chemistry |
Source: Compiled from multiple studies investigating the metabolism and effects of Tranilast. nih.govresearchgate.netembopress.orgphypha.irnih.govplos.orgeuropa.euregulations.govmdpi.com
Iv. Molecular Mechanisms and Cellular Pathways of Tranilast in Preclinical Research
Modulation of Inflammatory and Fibrotic Pathways
Tranilast exerts significant anti-inflammatory and anti-fibrotic effects by targeting core signaling cascades that drive these processes. Its ability to interfere with cytokine signaling, inflammasome activation, and transcription factor regulation underscores its therapeutic potential in inflammation-driven pathologies.
Transforming Growth Factor-beta (TGF-β) is a crucial cytokine family involved in cell growth, differentiation, and fibrosis. nih.govresearchgate.net Dysregulation of the TGF-β pathway is implicated in numerous diseases, including cancer and fibrotic disorders. nih.govresearchgate.net Tranilast is recognized as an inhibitor of TGF-β signaling. nih.govnbinno.com
Research indicates that Tranilast can suppress the secretion and expression of TGF-β isoforms, such as TGF-β1 and TGF-β3. mdpi.comnih.govnih.gov By reducing the levels of these profibrotic cytokines, Tranilast interferes with the downstream signaling cascade that leads to the excessive production of extracellular matrix components like collagen. mdpi.comnih.gov In studies on leiomyoma smooth muscle cells, Tranilast was shown to suppress the expression of TGF-β3, which in turn downregulated collagen type I (COL1) and collagen type III alpha 1 chain (COL3A1). mdpi.comnih.gov Furthermore, in murine breast cancer models, the effects of Tranilast on cell migration and invasion were shown to be mediated through the modulation of TGF-β. nih.gov This inhibitory action on the TGF-β pathway is a key mechanism behind Tranilast's anti-fibrotic and anti-proliferative effects observed in preclinical models. researchgate.netnih.govexcli.de
Table 1: Effects of Tranilast on TGF-β Signaling Pathway Components
| Target Molecule | Observed Effect | Cell/Model Type | Reference |
|---|---|---|---|
| TGF-β1 | Decreased expression/secretion | Keloid fibroblasts, Murine breast cancer tumors | nih.govselleckchem.com |
| TGF-β3 | Downregulated expression | Leiomyoma smooth muscle cells (LSMC) | mdpi.comnih.gov |
| Collagen Type I (COL1) | Inhibited expression | Leiomyoma smooth muscle cells (LSMC) | mdpi.comnih.gov |
| Collagen Type III (COL3A1) | Inhibited expression | Leiomyoma smooth muscle cells (LSMC) | nih.gov |
| Endoglin | Decreased levels | Murine breast cancer tumors | nih.gov |
Nuclear Factor-kappaB (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous genes involved in inflammation and immune responses. nih.govsemanticscholar.org Tranilast has been shown to modulate NF-κB activity, thereby suppressing the expression of inflammatory mediators. nih.govnih.gov
In human umbilical vein endothelial cells, Tranilast dose-dependently inhibited the tumor necrosis factor-alpha (TNF-α)-induced surface expression of key adhesion molecules, including VCAM-1, ICAM-1, and E-selectin, which are regulated by NF-κB. nih.gov The underlying mechanism does not involve preventing the degradation of NF-κB inhibitor proteins (IκB) or the nuclear translocation of NF-κB itself. nih.gov Instead, Tranilast interferes with NF-κB-dependent transcriptional activation by disrupting the interaction between NF-κB and its transcriptional coactivator, cAMP response element-binding protein (CBP). nih.gov This targeted interference leads to a reduction in the expression of NF-κB-sensitive genes, such as those encoding for adhesion molecules and the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.gov
Table 2: Tranilast's Regulation of NF-κB and Associated Molecules
| Target/Process | Observed Effect | Cell/Model Type | Reference |
|---|---|---|---|
| NF-κB/CBP Association | Inhibited interaction | Human umbilical vein endothelial cells (HUVECs) | nih.gov |
| VCAM-1 Expression | Inhibited | HUVECs | nih.gov |
| ICAM-1 Expression | Inhibited | HUVECs | nih.gov |
| E-selectin Expression | Inhibited | HUVECs | nih.gov |
| Interleukin-6 (IL-6) Secretion | Significantly inhibited | HUVECs | nih.gov |
Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like Interleukin-1β (IL-1β). researchgate.netresearchgate.net The NLRP3 inflammasome, in particular, has been identified as a key driver of inflammation in various diseases. embopress.orgup.edu.mx
Preclinical studies have identified Tranilast as a direct inhibitor of the NLRP3 inflammasome. researchgate.netembopress.orgup.edu.mxnih.gov The mechanism of inhibition is specific; Tranilast physically binds to the NACHT domain of the NLRP3 protein. embopress.orgup.edu.mxnih.gov This direct interaction prevents the oligomerization of NLRP3, which is an essential step for the assembly of the functional inflammasome complex. embopress.orgup.edu.mxahajournals.org By blocking this assembly, Tranilast effectively suppresses the subsequent activation of caspase-1 and the maturation and release of IL-1β. embopress.orgup.edu.mx Importantly, the inhibitory action of Tranilast is specific to the NLRP3 inflammasome and does not affect other types, such as the AIM2 or NLRC4 inflammasomes. researchgate.netembopress.orgup.edu.mxnih.gov This targeted inhibition of NLRP3 highlights a precise mechanism for Tranilast's anti-inflammatory properties. nih.govresearchgate.net
Cellular Proliferation and Apoptosis Regulation
Beyond its anti-inflammatory and anti-fibrotic roles, Tranilast also directly influences cell fate by modulating the machinery that governs cell division and programmed cell death.
The cell cycle is a tightly controlled process regulated by a family of proteins including cyclins and cyclin-dependent kinases (CDKs). Tranilast has been found to inhibit cell proliferation by intervening at key checkpoints of the cell cycle. nih.govnih.govnih.gov
Studies have demonstrated that Tranilast can downregulate the expression of critical cell cycle progression genes, such as cyclin D1 (CCND1) and CDK2, at both the mRNA and protein levels. mdpi.comnih.gov In vascular smooth muscle cells, Tranilast was shown to suppress the activity of CDK2 and CDK4, which led to the inhibition of retinoblastoma gene product (pRb) phosphorylation, a key step for cells to advance past the G1/S transition. nih.gov This inhibitory effect was associated with an enhanced expression of the CDK inhibitor p21. mdpi.comnih.gov Additionally, Tranilast can induce the expression of the tumor suppressor protein p53, which further contributes to cell cycle arrest. mdpi.comnih.govnih.gov In murine breast cancer cells, exposure to Tranilast resulted in alterations in multiple cell cycle mediators, including cyclin D1, p27, cyclin A, pRB, cyclin B, and Cdc2, ultimately favoring cell cycle arrest. nih.gov
Table 3: Impact of Tranilast on Cell Cycle Regulatory Proteins
| Protein | Effect | Cell/Model Type | Reference |
|---|---|---|---|
| Cyclin D1 (CCND1) | Downregulated expression | Leiomyoma smooth muscle cells, Murine breast cancer cells | mdpi.comnih.govnih.gov |
| CDK2 | Downregulated expression, Suppressed activity | Leiomyoma smooth muscle cells, Vascular smooth muscle cells | mdpi.comnih.govnih.gov |
| CDK4 | Suppressed activity | Vascular smooth muscle cells | nih.gov |
| p21 | Induced/Enhanced expression | Vascular smooth muscle cells, Osteosarcoma cells | mdpi.comnih.govnih.gov |
| p53 | Induced/Upregulated expression | Vascular smooth muscle cells, Murine breast cancer cells | mdpi.comnih.govnih.gov |
| pRb | Inhibited phosphorylation | Vascular smooth muscle cells, Murine breast cancer cells | nih.govnih.gov |
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The induction of apoptosis is a key strategy for anti-cancer therapies. mdpi.com Tranilast has been shown to promote apoptosis in various preclinical cancer models. nih.govnih.gov
The pro-apoptotic effect of Tranilast is linked to its ability to modulate key proteins in the apoptotic cascade. In murine breast cancer cells and tumors, treatment with Tranilast led to the upregulation of p53 and induced the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov Furthermore, the expression of cleaved caspase-3, a critical executioner caspase in the apoptotic pathway, was significantly elevated in breast tumors from Tranilast-treated mice. mdpi.comnih.gov While Tranilast alone may not always induce significant apoptosis, it has been shown to enhance the apoptotic cell death induced by chemotherapeutic agents like cisplatin (B142131) in osteosarcoma cells, suggesting a synergistic effect. nih.gov
Inhibition of Platelet-Derived Growth Factor (PDGF) Receptor Signaling
Tranilast has been shown to interfere with the signaling pathways of Platelet-Derived Growth Factor (PDGF), a potent mitogen for vascular smooth muscle cells (VSMC). In preclinical studies, PDGF at concentrations of 100 ng/ml significantly reduced cytokine-induced nitric oxide (NO) production and inducible NO synthase (NOS) protein induction in VSMC. nih.gov However, the addition of Tranilast completely abolished these inhibitory effects of PDGF. nih.gov Furthermore, while PDGF typically stimulates the proliferation of VSMC, Tranilast not only directly inhibited this proliferative effect but also restored the antiproliferative effects of cytokine-induced NO, even in the presence of PDGF. nih.gov This suggests that Tranilast can counteract the pro-proliferative and inflammation-modulating effects of PDGF signaling in the vasculature. nih.gov
Modulation of Extracellular Matrix Remodeling
Tranilast demonstrates significant effects on the remodeling of the extracellular matrix (ECM), primarily through its inhibitory action on fibrosis. nih.govnih.gov Fibrosis is characterized by the excessive deposition of ECM components. nih.gov Tranilast has been found to inhibit the proliferation of fibroblasts and suppress collagen deposition. nih.govmdpi.com
In a preclinical model of diabetic cardiomyopathy, Tranilast attenuated cardiac fibrosis by 37%. nih.gov This anti-fibrotic action was associated with a reduction in the activity of Transforming Growth Factor-beta (TGF-β), a key regulator of matrix production. nih.gov In cultured cardiac fibroblasts, Tranilast (at 30 µM) led to a 58% reduction in TGF-β1-induced hydroxyproline (B1673980) incorporation, a marker for collagen synthesis. nih.gov
Similarly, in an animal model for uterine fibroids, which are characterized by excessive ECM deposition, long-term administration of Tranilast resulted in a 37% reduction in tumor weight. mdpi.com This was accompanied by a significant decrease in the expression of major ECM components, including fibronectin and COL3A1, at both the mRNA and protein levels. mdpi.com The mechanism is thought to involve the inhibition of pro-fibrotic growth factors like TGF-β3. mdpi.com
| Model System | Key Findings | Quantitative Results | Associated Pathway |
|---|---|---|---|
| Diabetic Rat Hearts ((mRen-2)27) nih.gov | Attenuated cardiac fibrosis. | 37% reduction in fibrosis. | Reduced TGF-β1 activity (measured by decreased phospho-Smad2). nih.gov |
| Cultured Cardiac Fibroblasts nih.gov | Reduced collagen synthesis. | 58% reduction in TGF-β1-induced 3[H]-hydroxyproline incorporation. | Inhibition of TGF-β1 signaling. nih.gov |
| Mouse Xenograft Model (Uterine Fibroids) mdpi.com | Reduced tumor weight and ECM components. | 37% reduction in tumor weight. | Inhibition of TGF-β3, Fibronectin, and COL3A1 expression. mdpi.com |
Effects on Epithelial-Mesenchymal Transition (EMT) Processes
Tranilast has been investigated for its ability to modulate the Epithelial-Mesenchymal Transition (EMT), a cellular process implicated in fibrosis and cancer metastasis. iiarjournals.orgnih.gov EMT involves the transition of epithelial cells into a mesenchymal phenotype, which is often activated by TGF-β1. iiarjournals.orgnih.gov
In human non-small cell lung cancer cell lines (A549 and PC14), Tranilast was shown to inhibit TGF-β1-induced EMT. iiarjournals.orgnih.gov The study demonstrated that Tranilast increased the expression of the epithelial marker E-cadherin while suppressing the mesenchymal marker vimentin (B1176767). iiarjournals.org This effect was mediated through the suppression of Smad4, a key intracellular mediator of the TGF-β signaling pathway. iiarjournals.orgnih.gov Tranilast was found to significantly suppress the transcription of Smad4 in A549 cells. iiarjournals.org Consequently, Tranilast inhibited cell invasion in TGF-β1-stimulated cells. iiarjournals.orgnih.gov An in vivo mouse model further confirmed these findings, showing that Tranilast treatment reduced pleural dissemination of cancer cells and suppressed the expression of vimentin and Smad4. iiarjournals.orgnih.gov
| Cell/Animal Model | Effect of Tranilast | Mechanism of Action | Outcome |
|---|---|---|---|
| Human Lung Cancer Cells (A549, PC14) iiarjournals.orgnih.gov | Inhibited TGF-β1-induced EMT. | Increased E-cadherin expression via suppression of Smad4 transcription. iiarjournals.org | Inhibited cell invasion. iiarjournals.orgnih.gov |
| Mouse Orthotopic Lung Cancer Model iiarjournals.orgnih.gov | Reduced cancer cell dissemination. | Suppressed vimentin and Smad4 expression in tumors. iiarjournals.org | Reduced pleural dissemination. iiarjournals.orgnih.gov |
Other Investigated Molecular Targets and Pathways
Tranilast has been found to interact directly with the S100 calcium-binding protein A11 (S100A11). nih.govresearchgate.net The S100A11 protein is involved in various cellular processes, including cell proliferation and growth. nih.govresearchgate.netfrontiersin.org It can interact with other proteins, such as the receptor for advanced glycation end products (RAGE), to promote specific physiological functions. nih.govresearchgate.net
Using nuclear magnetic resonance (NMR) and fluorescence spectroscopy, researchers demonstrated that Tranilast binds to S100A11. nih.govresearchgate.net This binding physically blocks the interaction site between S100A11 and the V domain of RAGE. nih.govresearchgate.net By preventing the S100A11-RAGE interaction, Tranilast inhibits cell proliferation. nih.govresearchgate.net In the context of cardiac fibrosis, angiotensin II was found to increase S100A11 expression in human cardiac fibroblasts, an effect that was significantly decreased by Tranilast. tandfonline.com Overexpression of S100A11 reversed the inhibitory effects of Tranilast on fibroblast proliferation, migration, and fibrosis, indicating that Tranilast exerts its antifibrotic effects in this model through the S100A11/TGF-β1/Smad axis. tandfonline.com
Tranilast can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with significant anti-inflammatory and antioxidant properties. nih.govspandidos-publications.com The induction of HO-1 is a key mechanism for its therapeutic effects in models of inflammation and ischemia-reperfusion injury. nih.govspandidos-publications.com
The mechanism of HO-1 induction by Tranilast involves the activation of the Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) pathway. nih.gov Tranilast possesses an α, β-unsaturated carbonyl group, which is an electrophilic functional group. nih.gov This allows it to react with nucleophilic thiol groups in the Keap1 protein, which is a cytosolic repressor of Nrf2. nih.govmdpi.com By binding to Keap1, Tranilast causes the release of Nrf2, allowing it to translocate to the nucleus and activate the transcription of target genes, including HO-1. nih.govmdpi.com This activation of the Nrf2-HO-1 pathway contributes to the amelioration of colonic damage and inflammation in rat models of colitis. nih.gov In a model of cardiomyocyte injury, Tranilast was also shown to protect cells by activating the Nrf2/HO-1/NF-κB signaling pathway. spandidos-publications.com
Tranilast has been shown to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in regulating glucose and lipid metabolism, as well as inflammation. nih.govnih.gov The PPAR family consists of three main subtypes: PPAR-α, PPAR-γ, and PPAR-δ/β. nih.gov
In a rat model of cerebral ischemia-reperfusion injury, treatment with Tranilast was found to promote the expression of both PPAR-α and PPAR-γ. nih.gov This upregulation of PPARs was associated with a reduction in neuronal apoptosis and a decrease in the levels of multiple pro-inflammatory cytokines. nih.gov The study suggests that the neuroprotective effects of Tranilast are, at least in part, mediated by its ability to regulate inflammatory cytokine production and enhance PPAR expression. nih.gov
No scientific evidence currently exists to support a direct interaction between the chemical compound Tranilast and Heterogeneous Nuclear Ribonucleoprotein M (hnRNP M).
An exhaustive search of preclinical research literature reveals no studies that have identified or described molecular interactions or cellular pathways directly involving Tranilast, or its isotopically labeled form Tranilast-13C3, and hnRNP M.
While the molecular mechanisms of Tranilast have been investigated in other contexts, a direct relationship with hnRNP M has not been established. Research into Tranilast has primarily focused on its role as an anti-allergic and anti-inflammatory agent. Its known mechanisms include the inhibition of histamine (B1213489) release from mast cells, suppression of collagen biosynthesis by interfering with transforming growth factor-beta 1 (TGF-β1), and the direct inhibition of the NLRP3 inflammasome. mdpi.comembopress.orgnih.gov
Heterogeneous nuclear ribonucleoproteins (hnRNPs) are a family of RNA-binding proteins involved in various aspects of RNA processing, including pre-mRNA splicing, transport, and translation. nih.gov While these proteins are crucial in cellular function and disease, the current body of scientific work has not linked the pharmacological activity of Tranilast to hnRNP M.
Therefore, the requested section on the molecular mechanisms and cellular pathways involving Tranilast and hnRNP M interactions cannot be provided due to the absence of available research data on this specific topic.
V. Preclinical Disease Models and Translational Research Applications
Evaluation in Fibrotic Disease Models
Tranilast has demonstrated notable anti-fibrotic effects in several experimental models. In studies of idiopathic pulmonary fibrosis (IPF), Tranilast was shown to inhibit the accumulation of extracellular matrix (ECM) proteins. semanticscholar.orgdovepress.com Research using a murine model of pulmonary fibrosis induced by bleomycin (B88199) found that Tranilast administration significantly attenuated lung fibrosis. dovepress.com The mechanism behind this effect involves the suppression of the Transforming Growth Factor-beta (TGF-β)/SMAD2 pathway. semanticscholar.orgdovepress.com In TGFβ2-stimulated human alveolar epithelial cells (A549), Tranilast suppressed the expression of ECM proteins like fibronectin and type IV collagen and attenuated the phosphorylation of SMAD2. semanticscholar.orgnih.gov
The anti-fibrotic properties of Tranilast have also been observed in other organ systems. It has been shown to inhibit renal and cardiovascular fibrosis in experimental models. semanticscholar.orgdovepress.com For instance, Tranilast attenuated renal fibrosis in rats with unilateral ureteral obstruction by reducing TGF-β and phospho-SMAD2 expression. semanticscholar.orgdovepress.com Furthermore, in preclinical studies using a mouse model with human-derived uterine fibroids (leiomyomas), Tranilast was found to inhibit cell proliferation and decrease ECM accumulation, leading to a reduction in tumor size. mdpi.com This effect was linked to the inhibition of genes such as COL3A1, FN1, and TGF-β3. mdpi.com These findings have supported the potential of Tranilast as a treatment for fibrotic conditions like IPF, leading to recommendations for orphan drug designation in the EU. pulmonaryfibrosisnews.com
Table 1: Summary of Tranilast Evaluation in Fibrotic Disease Models
| Disease Model | Model Type | Key Findings | Mechanism of Action |
| Idiopathic Pulmonary Fibrosis (IPF) | Bleomycin-induced pulmonary fibrosis in mice; A549 human alveolar epithelial cells | Attenuated lung fibrosis; Suppressed expression of fibronectin and type IV collagen. semanticscholar.orgdovepress.comnih.gov | Suppression of TGF-β/SMAD2 pathway. semanticscholar.orgdovepress.com |
| Renal Fibrosis | Unilateral ureteral obstruction in rats | Attenuated renal fibrosis. semanticscholar.orgdovepress.com | Reduction of TGF-β and phospho-SMAD2 expression. semanticscholar.orgdovepress.com |
| Uterine Fibroids (Leiomyoma) | Mouse model with human-derived fibroids | Reduced tumor size; Inhibited cell proliferation and ECM accumulation. mdpi.com | Inhibition of COL3A1, FN1, and TGF-β3 expression. mdpi.com |
**5.2. Studies in Cancer Research Models
In the context of NSCLC, research has focused on the interaction between cancer cells and the tumor microenvironment, particularly cancer-associated fibroblasts (CAFs). nih.gov In vitro studies using coculture models of NSCLC cells (including EGFR-mutant and KRAS-mutant lines) with CAFs demonstrated that Tranilast can overcome CAF-mediated drug resistance. nih.gov It was observed that CAFs induce resistance to molecular-targeted therapies in NSCLC cells. nih.gov Tranilast administration reversed this resistance by inhibiting the IL-6/JAK/STAT3 signaling pathway, which is activated by cytokines released by CAFs. nih.gov Furthermore, Tranilast was found to inhibit the CAF-induced epithelial-mesenchymal transition (EMT) in NSCLC cells, a key process in tumor progression and metastasis. nih.gov
Table 2: Tranilast in NSCLC Coculture Models
| Cell Lines Used | Model Description | Key Findings |
| HCC827, HCC4011, PC9 (EGFR-mutant NSCLC) | Coculture of NSCLC cells with CAFs derived from NSCLC patients. nih.gov | Tranilast reversed CAF-mediated resistance to molecular-targeted drugs. nih.gov |
| H1650, H1975 (KRAS-mutant NSCLC) | Coculture of NSCLC cells with CAFs derived from NSCLC patients. nih.gov | Tranilast inhibited CAF-induced EMT and suppressed the IL-6/JAK/STAT3 signaling pathway. nih.gov |
Tranilast has been investigated as a potential agent for treating neurofibromas, which are benign tumors associated with Neurofibromatosis type 1 (NF1). nih.govnih.gov Studies have shown that cells deficient in neurofibromin, the protein encoded by the NF1 gene, are more sensitive to the growth-suppressive effects of Tranilast. nih.gov In models using the human NF1-mutated malignant peripheral nerve sheath tumor cell line sNF96.2, as well as in neurofibroma cells from NF1 patients, Tranilast suppressed cell proliferation. nih.gov It also downregulated the expression of mesenchymal markers and various components of the extracellular matrix, such as collagens and hyaluronan synthases, suggesting it can suppress the mesenchymal characteristics of these tumor cells. nih.gov
Table 3: Tranilast in Neurofibroma Research Models
| Model | Key Findings |
| sNF96.2 cells (NF1-mutated) | Suppressed cell proliferation; Down-regulated mRNA for EMT-TFs, collagens, and integrins. nih.gov |
| NF1 patient-derived cells | Suppressed cell proliferation and mesenchymal marker expression. nih.gov |
| Neurofibromin-depleted HeLa and NIH3T3 cells | Showed significantly greater growth inhibition by Tranilast compared to control cells. nih.gov |
The tumor microenvironment (TME) is a complex network of cells, signaling molecules, and extracellular matrix that plays a critical role in tumor progression. unl.ptjci.orgfrontiersin.org Tranilast has been shown to modulate the TME, thereby inhibiting cancer growth. nih.gov A key mechanism is its effect on cancer-associated fibroblasts (CAFs), which are crucial in creating a pro-tumorigenic environment. nih.govfrontiersin.org In NSCLC models, Tranilast disrupts the crosstalk between CAFs and cancer cells. nih.gov It achieves this by suppressing the release of cytokines like IL-6 from CAFs, which in turn inhibits the activation of the pro-survival IL-6/JAK/STAT3 pathway in tumor cells. nih.gov By inhibiting the production of ECM components by tumor cells, as seen in neurofibroma models, Tranilast can also alter the physical structure of the TME, making it less conducive to tumor growth and invasion. nih.gov
**5.3. Research in Inflammatory and Autoimmune Disease Models
Airway remodeling is a key pathological feature of chronic asthma, characterized by structural changes in the airway wall. amegroups.orgdovepress.com Tranilast has been evaluated in mouse models of chronic asthma induced by allergens like house dust mite (HDM) or ovalbumin. nih.govnih.gov In these models, long-term allergen challenge leads to significant airway remodeling, including goblet cell hyperplasia, collagen deposition, and thickening of the airway epithelium. nih.govnih.gov Treatment with Tranilast was shown to have an inhibitory effect on this airway remodeling process, as well as on airway hyperresponsiveness (AHR) and inflammation. nih.gov The therapeutic effect is linked to the inhibition of key cytokines involved in fibrosis and Th2-mediated inflammation, specifically TGF-β1 and IL-13. nih.govnih.gov Immunohistochemical analysis confirmed that Tranilast treatment led to a decrease in peribronchial collagen type I and type III deposition and smooth muscle hyperplasia. nih.gov
Table 4: Tranilast in Asthma and Airway Remodeling Models
| Model Type | Allergen | Key Findings | Mechanism of Action |
| Chronic Asthma Mouse Model | House Dust Mite (HDM) | Inhibited airway remodeling, AHR, and inflammation. nih.gov | Inhibition of IL-13 and TGF-β1. nih.gov |
| Chronic Asthma Mouse Model | Ovalbumin | Reduced fibrotic changes, including goblet cell hyperplasia and collagen content. nih.gov | Primarily mediated via inhibitory effect on TGF-β1. nih.gov |
Research in Inflammatory and Autoimmune Disease Models
Ischemia-Reperfusion Injury Models
Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. frontiersin.org This process is a significant concern in clinical scenarios such as organ transplantation, stroke, and myocardial infarction. frontiersin.org The pathophysiology of IRI involves a complex interplay of oxidative stress, inflammation, and cell death. frontiersin.org
Tranilast has been investigated for its potential protective effects in various IRI models. Studies in rat models of cerebral and intestinal IRI have demonstrated that Tranilast can attenuate injury by modulating inflammatory responses. nih.govnih.gov In a rat model of cerebral IRI, Tranilast treatment was associated with a decrease in neuronal apoptosis and a reduction in the expression of pro-inflammatory cytokines. nih.gov The mechanism appears to involve the inhibition of the NF-κB signaling pathway and the promotion of PPAR-α and PPAR-γ expression. nih.gov
Similarly, in a rat model of intestinal IRI, pretreatment with Tranilast improved survival rates and protected the integrity of the intestinal barrier. nih.govmdpi.com This protective effect was linked to a significant reduction in inflammation and endotoxin (B1171834) translocation, mediated through the upregulation of heme oxygenase-1 (HO-1). nih.govmdpi.com The use of an HO-1 inhibitor abolished the protective effects of Tranilast, confirming its mechanism of action in this model. mdpi.com
The findings from these preclinical models are summarized in the table below:
| Model | Key Findings | Proposed Mechanism of Action |
| Cerebral Ischemia-Reperfusion (Rat) | Reduced neuronal apoptosis, improved short- and long-term memory, decreased pro-inflammatory cytokine levels. nih.gov | Inhibition of NF-κB pathway, promotion of PPAR-α and PPAR-γ expression. nih.gov |
| Intestinal Ischemia-Reperfusion (Rat) | Improved 7-day survival, reduced intestinal wall damage, decreased inflammation and endotoxin translocation. nih.govmdpi.com | Upregulation of Heme-Oxygenase-1 (HO-1). nih.govmdpi.com |
Vitiligo and Melanocyte Protection Models
Vitiligo is a depigmenting disorder characterized by the loss of functional melanocytes. Oxidative stress is considered a key factor in the pathogenesis of vitiligo, leading to melanocyte damage. The NLRP3 inflammasome-IL-1β pathway in keratinocytes has been implicated in melanocyte death. nih.govnih.gov
Tranilast has been shown to protect melanocytes from oxidative stress-induced damage. nih.gov A study demonstrated that Tranilast can directly target the NLRP3 inflammasome in keratinocytes, thereby inhibiting the secretion of the pro-inflammatory cytokine IL-1β. nih.govnih.gov By blocking this pathway, Tranilast was found to decrease melanocyte apoptosis, improve melanogenesis, and optimize melanosome translocation. nih.gov
These findings highlight the potential of Tranilast as a therapeutic agent for vitiligo by mitigating the inflammatory microenvironment in the epidermis under oxidative stress. nih.gov
| Model System | Key Findings | Mechanism of Action |
| Co-culture of Keratinocytes and Melanocytes under Oxidative Stress | Decreased melanocyte apoptosis, improved melanogenesis, optimized melanosome translocation. nih.gov | Inhibition of NLRP3 inflammasome activation and subsequent IL-1β secretion from keratinocytes. nih.govnih.gov |
Utility of Isotopic Tracers in Preclinical Model Development
Isotopically labeled compounds, such as Tranilast-13C3, are invaluable tools in preclinical research. The use of stable isotopes like carbon-13 (¹³C) allows for the detailed tracking and quantification of a compound's metabolic fate and distribution without the safety concerns associated with radioactive isotopes. insidescientific.comsablesys.com This approach provides a deeper understanding of a drug's mechanism of action and its interaction with biological systems. researchgate.netresearchgate.net
Tracer-Based Experiments for Mechanistic Dissection
Tracer-based experiments using isotopically labeled compounds are powerful for dissecting metabolic pathways and elucidating the mechanism of action of a drug. nih.gov By introducing a labeled compound into a biological system, researchers can follow the incorporation of the isotope into various metabolites, providing direct evidence of pathway activity. boku.ac.atnih.gov
For a compound like Tranilast, which has multifaceted effects including anti-inflammatory and anti-fibrotic properties, this compound can be used to:
Trace Metabolic Fate: Determine how Tranilast is metabolized within specific cells or tissues, identifying key metabolic enzymes and pathways involved.
Quantify Target Engagement: Measure the extent to which Tranilast or its metabolites bind to and modulate the activity of target proteins, such as components of the NLRP3 inflammasome. ahajournals.org
Elucidate Downstream Effects: Track the flow of the ¹³C label into downstream signaling molecules and metabolic products that are affected by Tranilast's activity, providing a comprehensive view of its pharmacological effects.
These experiments can distinguish between different metabolic routes and quantify their relative contributions, offering insights that are not achievable with non-labeled compounds. nih.gov
Biodistribution Studies using Labeled Compounds
Biodistribution studies are essential in drug development to understand where a compound accumulates in the body and how quickly it is cleared. wikipedia.org Using an isotopically labeled compound like this compound allows for precise quantification of the drug and its metabolites in various organs and tissues. wikipedia.org
These studies typically involve administering the labeled compound to an animal model and then measuring the concentration of the label in different tissues at various time points. wikipedia.org This can be achieved through methods like mass spectrometry, which can differentiate between the labeled and unlabeled forms of the compound. researchgate.net
Key information obtained from biodistribution studies with this compound includes:
Target Organ Accumulation: Determining if Tranilast preferentially accumulates in tissues relevant to its therapeutic targets, such as inflamed skin in vitiligo or reperfused tissue in IRI models. wikipedia.org
Off-Target Distribution: Identifying potential sites of off-target accumulation, which can inform the safety profile of the drug.
The ability to track the labeled compound provides a clear picture of its journey through the body, aiding in the optimization of its therapeutic application and the development of more effective treatment strategies. wikipedia.org
Vi. Structure Activity Relationship Sar and Drug Discovery Insights
Correlating Chemical Structure with Biological Activity
The biological activity of Tranilast and its derivatives is intrinsically linked to their chemical architecture. mdpi.com Structure-activity relationship (SAR) studies have been instrumental in deciphering the roles of different functional groups, which is crucial for designing more potent and specific analogs. rsc.org
Research into Tranilast analogs has revealed that substitutions on the anthranilic acid ring can modulate activity. researcher.life For example, the introduction of different substituents can affect the compound's pharmacokinetic properties and target-binding affinity. One study found that while some substitutions on the benzene (B151609) ring of anthranilic acid did not enhance anticancer activity, they still showed good binding affinity to the TGFβ1 target, suggesting potential for further development. researcher.life
The following table summarizes the impact of structural modifications on the biological activity of Tranilast analogs:
| Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|
| Substitution on the cinnamoyl ring | Modulates anti-inflammatory and antiproliferative effects. The 3,4,5-trimethoxy substitution has been explored for enhanced anticancer activity. | unimi.itresearcher.life |
| Alterations to the anthranilic acid moiety | Influences binding affinity and specificity to target proteins. Halogenation has been investigated to improve bioavailability. | researcher.liferesearchgate.net |
| Modification of the linker group | Affects molecular flexibility and orientation within the binding pocket of target enzymes. | nih.gov |
Rational Design of Tranilast Derivatives and Analogues
The insights gained from SAR studies have paved the way for the rational design of novel Tranilast derivatives with improved therapeutic profiles. researcher.life By strategically modifying the Tranilast scaffold, researchers aim to enhance potency, selectivity, and pharmacokinetic properties.
One approach involves the synthesis of hybrid molecules. For example, a tyrosine-conjugated Tranilast derivative was created to enhance intracellular delivery and anti-EMT (epithelial-mesenchymal transition) activity. researchgate.netresearchgate.net Another strategy focuses on creating analogs with altered substitution patterns on the aromatic rings to optimize interactions with specific biological targets. nih.gov For instance, a series of N-(3,4,5-trimethoxycinnamoyl)anthranilic acid derivatives were synthesized to explore their anticancer potential, with fluorinated derivatives showing the strongest inhibitory activities in some studies. researcher.life
The design of new analogs is often guided by computational modeling and docking studies. These in silico methods help predict how a modified compound will bind to its target protein, allowing for a more targeted and efficient drug discovery process. researchgate.net For example, molecular docking has been used to predict the binding affinities of Tranilast analogs to the TGFβ1 receptor, guiding the synthesis of compounds with potentially greater anticancer activity. researchgate.net
Target Identification and Validation Approaches for Tranilast
Identifying the specific molecular targets of Tranilast is crucial for understanding its mechanism of action and for the development of more selective drugs. embopress.org While Tranilast is known to have multiple biological effects, including anti-allergic and anti-inflammatory properties, its precise molecular targets have been a subject of ongoing investigation. embopress.org Recently, the NLRP3 inflammasome has been identified as a direct target of Tranilast. embopress.org
Label-Free and Labeled Methods for Target Elucidation
A variety of methods are employed to identify the cellular targets of small molecules like Tranilast. nih.gov These can be broadly categorized into label-based and label-free approaches. nih.govppscreeningcentre.com
Labeled methods involve attaching a tag (e.g., a fluorescent dye or biotin) to the drug molecule. nih.gov This allows for the direct detection and isolation of proteins that bind to the drug. ppscreeningcentre.com However, a critical consideration is that the label itself could interfere with the drug's natural binding to its target. ppscreeningcentre.com
Label-free methods , on the other hand, detect the interaction between a drug and its target without any modification to the drug molecule. nih.govfrontiersin.org These techniques often rely on detecting changes in the physical or chemical properties of the target protein upon drug binding. ppscreeningcentre.com Examples include:
Thermal shift assays: These measure the change in the thermal stability of a protein when it binds to a ligand. nih.gov
Affinity chromatography: The drug is immobilized on a solid support to "fish" for its binding partners from a cell lysate. nih.gov
The following table compares labeled and label-free methods for target identification:
| Method Type | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Labeled Methods (e.g., Chemical Proteomics) | A tag is attached to the drug to facilitate detection of binding partners. nih.gov | High sensitivity and direct detection. ppscreeningcentre.com | The label may alter the drug's activity or binding specificity. nih.gov |
| Label-Free Methods (e.g., Thermal Shift Assay) | Detects changes in protein properties upon drug binding without modifying the drug. nih.gov | Preserves the native state of the drug and target, providing a more authentic interaction profile. ppscreeningcentre.com | May have lower throughput and require more complex data analysis. silantes.com |
Integration of Proteomics and Metabolomics in Target Discovery
A comprehensive understanding of a drug's mechanism of action can be achieved by integrating multiple "omics" technologies, particularly proteomics and metabolomics. mdpi.commdpi.com This integrated approach provides a more holistic view of the cellular response to a drug. frontiersin.org
Proteomics allows for the large-scale study of proteins, including their expression levels, modifications, and interactions. silantes.com In the context of Tranilast, proteomic approaches can identify changes in the cellular proteome following drug treatment, offering clues about the pathways and processes affected. mdpi.com
Metabolomics is the study of small molecules, or metabolites, within cells and tissues. embopress.org By analyzing the metabolic fingerprint of cells treated with Tranilast, researchers can identify metabolic pathways that are perturbed by the drug. medrxiv.org This can help to pinpoint the drug's molecular targets and downstream effects. embopress.org
By combining proteomics and metabolomics data, scientists can build a more complete picture of how Tranilast exerts its effects. mdpi.com For example, a change in the level of a particular metabolite could be correlated with a change in the expression or activity of an enzyme identified through proteomics, thereby revealing a direct drug-target-metabolite relationship. frontiersin.org This integrated strategy is becoming increasingly powerful in drug discovery for identifying novel drug targets and understanding the complex mechanisms of drug action. mdpi.com
Vii. Future Directions and Emerging Research Avenues for Tranilast 13c3
Advanced Isotopic Labeling Applications in Systems Pharmacology
Systems pharmacology aims to understand how drugs affect the intricate networks of a biological system as a whole. Isotopic labeling is a cornerstone of this approach, and Tranilast-13C3 is poised to be a valuable tool in this domain. The primary application lies in its use as a tracer to delineate the metabolic fate of Tranilast and its influence on cellular metabolic networks.
Metabolic Flux Analysis (MFA): 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a living cell. 13cflux.netfrontiersin.org By supplying this compound to cells or organisms, researchers can track the incorporation of the 13C label into various downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgresearchgate.net This allows for a detailed mapping of how Tranilast is processed by the cell and how it perturbs endogenous metabolic pathways. mdpi.com For instance, given Tranilast's known effects on inflammatory and proliferative pathways, 13C-MFA could reveal precisely how it alters central carbon metabolism, amino acid synthesis, or lipid metabolism in target cells like cancer cells or activated immune cells. nih.govnih.gov
This approach enables detailed studies of:
Pharmacokinetics: Tracing the absorption, distribution, metabolism, and excretion of the drug with high precision.
Mechanism of Action: Identifying the metabolic pathways directly or indirectly modulated by Tranilast.
Target Engagement: Quantifying the metabolic activity of specific cellular populations to understand drug-target interactions in a native environment. nih.gov
Interactive Table: Potential 13C-MFA Experiments with this compound
| Research Question | Experimental System | Primary Measurement | Potential Insight |
|---|---|---|---|
| How does Tranilast alter energy metabolism in breast cancer cells? nih.gov | Human breast cancer cell lines (e.g., BT-474) cultured with this compound. | 13C-labeling patterns in glycolysis and TCA cycle intermediates. | Elucidation of anti-proliferative mechanisms related to metabolic reprogramming. |
| What is the metabolic fate of Tranilast in hepatocytes? | Primary human hepatocytes incubated with this compound. | Identification and quantification of 13C-labeled Tranilast metabolites. | Understanding of drug metabolism pathways and potential for drug-drug interactions. |
Integration of Multi-Omics Data in Tranilast Research
To gain a holistic understanding of a drug's effect, it is essential to integrate data from multiple molecular levels. nih.govfrontiersin.org The use of this compound is central to the metabolomics component of such an integrated approach, which combines genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of the drug's activity. scilifelab.semdpi.com
In a typical multi-omics experiment, this compound would provide critical data on the metabolic state of the system (the "metabolome"). wistar.org These findings can then be correlated with changes at other levels:
Proteomics: Quantitative proteomics can identify changes in the expression of metabolic enzymes or signaling proteins that correspond to the metabolic flux alterations observed with this compound. nih.govpeerj.com For example, if MFA shows a decrease in a particular pathway's flux, proteomics could reveal whether the enzymes in that pathway are downregulated. frontiersin.org
Transcriptomics: Analysis of mRNA levels can determine if the changes seen in the proteome and metabolome are due to altered gene expression. This helps connect the drug's effect back to the regulation of the genome. nih.gov
By integrating these datasets, researchers can build robust models that bridge the gap from genotype to phenotype, explaining how Tranilast's interaction with its direct targets leads to cascading changes across the entire molecular network of the cell. nih.govscilifelab.se This is particularly relevant for understanding its role in complex diseases like atherosclerosis or cancer, where it is known to modulate multiple pathways, including the NLRP3 inflammasome. nih.govnih.gov
Interactive Table: Hypothetical Multi-Omics Integration in Tranilast Research
| Omics Layer | Tool/Technique | Data Generated | Integrated Insight |
|---|---|---|---|
| Metabolomics | This compound with LC-MS/MS | Quantitative metabolic fluxes, identification of drug metabolites. | Reveals the functional output and phenotypic endpoint of cellular metabolism. |
| Proteomics | SWATH-MS or TMT Labeling | Quantitative protein expression profiles, post-translational modifications. wistar.org | Links metabolic changes to specific enzymes and signaling proteins. |
| Transcriptomics | RNA-Sequencing | Quantitative gene expression profiles. | Identifies regulatory changes at the gene level that drive proteomic and metabolic shifts. |
Development of Novel Research Tools and Probes Based on this compound
Beyond its direct use in metabolic tracing, this compound serves as a foundational scaffold for the creation of more sophisticated chemical biology probes. The presence of the 13C3-label provides a unique mass signature that facilitates the detection and quantification of these probes in complex biological samples.
Affinity-Based Probes: this compound can be chemically modified to create affinity probes for "pull-down" experiments designed to identify its direct protein binding partners. A common strategy involves adding two key functional groups:
A photoreactive group (e.g., a diazirine or benzophenone) that can be activated by UV light to form a covalent bond with the target protein.
A reporter tag (e.g., biotin) that allows for the selective enrichment of the probe-protein complex from a cell lysate using streptavidin beads.
The resulting probe could be used to irradiate living cells, covalently linking it to its targets. After cell lysis and enrichment, the bound proteins can be identified by mass spectrometry. The 13C3-label on the Tranilast core would aid in distinguishing the probe-modified peptides from the background proteome, increasing the confidence of target identification.
Imaging Probes: While fluorescence probes for Tranilast have been developed rsc.org, this compound is suitable for advanced imaging techniques like imaging mass spectrometry (e.g., MALDI-IMS or SIMS). These methods can map the spatial distribution of the compound and its metabolites within tissue sections with high resolution, providing invaluable information on drug localization in specific cell types or subcellular compartments.
Interactive Table: Potential Research Probes Derived from this compound
| Probe Type | Key Features | Application | Advantage of 13C3 Label |
|---|---|---|---|
| Photo-Affinity Probe | This compound + Photoreactive Group + Biotin Tag | Identification of direct protein targets (Target Deconvolution). | Provides a unique mass signature for confident identification of probe-linked peptides in mass spectrometry. |
| Metabolic Tracer Probe | This compound (as is) | Metabolic Flux Analysis (MFA) and Pharmacokinetic (PK) studies. tandfonline.com | Enables precise tracing and quantification of the drug and its metabolites against a complex biological background. |
| Mass Spectrometry Imaging Probe | this compound (as is) | Mapping the spatial distribution of the drug in tissue sections. | The distinct mass allows for clear differentiation from endogenous molecules of a similar nominal mass. |
Viii. Conclusion
Summary of Key Academic Contributions of Tranilast-13C3 Research
There is no specific academic literature available that details the contributions of this compound research. The contributions listed below are for the parent compound, Tranilast. The use of isotopically labeled compounds like this compound is crucial for conducting detailed pharmacokinetic and metabolic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Key research findings for Tranilast, likely facilitated by tools such as its isotopically labeled form, include:
Anti-proliferative and Anti-tumor Effects: Research has demonstrated that Tranilast can inhibit the proliferation of various tumor cells, including those in prostate, breast, glioma, and pancreatic cancers. researchgate.netmdpi.com It has been shown to induce the tumor suppressor gene p53 and the cyclin-dependent kinase (CDK) inhibitor p21, while decreasing the expression of CDK2. mdpi.com
Inhibition of Inflammasomes: Tranilast has been identified as a direct inhibitor of the NLRP3 inflammasome. embopress.org By binding to NLRP3, it prevents its oligomerization and the subsequent activation of caspase-1 and production of IL-1β, which are key steps in the inflammatory process. embopress.orgresearchgate.net This mechanism is central to its therapeutic potential in a variety of inflammatory diseases. embopress.orgnih.gov
Treatment of Fibrotic Disorders: Tranilast has shown efficacy in animal models for the treatment of fibroids. mdpi.comnih.gov It works by reducing tumor weight, inducing apoptosis, and inhibiting the deposition of extracellular matrix components like collagen. mdpi.comnih.gov This is attributed to its inhibitory effect on TGF-β3. mdpi.comnih.gov
Cardiovascular and Metabolic Effects: The compound has been shown to antagonize the effects of angiotensin II, potentially through interaction with the AT1 receptor. rndsystems.com It also shows promise in mitigating metabolic disorders by preventing the development of high-fat diet-induced diabetes in mouse models through the inhibition of the NLRP3 inflammasome. embopress.org
Table 1: Summary of Key Research Findings for Tranilast
| Research Area | Key Findings | Supporting Mechanisms |
|---|---|---|
| Oncology | Inhibition of cell proliferation in various cancers. researchgate.netmdpi.com | Induction of p53 and p21; decrease in CDK2 expression. mdpi.com |
| Inflammation | Direct inhibitor of the NLRP3 inflammasome. embopress.orgresearchgate.net | Binds to NLRP3, preventing oligomerization and IL-1β production. embopress.org |
| Fibrosis | Reduction of fibroid tumor weight and collagen deposition. mdpi.comnih.gov | Inhibition of TGF-β3 signaling. mdpi.comnih.gov |
| Cardiovascular | Antagonism of angiotensin II effects. rndsystems.com | Possible interaction with the AT1 receptor. rndsystems.com |
| Metabolic Disease | Prevention of diet-induced diabetes in animal models. embopress.org | Inhibition of NLRP3 inflammasome-dependent inflammation. embopress.org |
Persistent Research Gaps and Opportunities in the Field
While research on Tranilast has been extensive, several gaps and opportunities remain, particularly concerning the application of tools like this compound.
Detailed Human Metabolism and Pharmacokinetics: Although Tranilast is approved for use in some countries, comprehensive studies detailing its metabolic pathways in diverse human populations are not widely published. The use of this compound in human absorption, metabolism, and excretion (AME) studies would provide definitive data on its metabolic fate, identify potential drug-drug interactions, and inform dosing strategies in specific patient populations.
Target Engagement and Biomarker Development: While Tranilast is known to inhibit the NLRP3 inflammasome, there is an opportunity to develop and validate specific biomarkers of its activity in humans. embopress.org Studies utilizing labeled Tranilast could help quantify target engagement in vivo, correlating drug levels with the modulation of inflammatory markers.
Exploration of New Therapeutic Indications: Based on its mechanism of action, Tranilast could be investigated for other NLRP3-driven diseases. embopress.org There is a need for well-designed clinical trials to explore its efficacy in conditions such as gout, type 2 diabetes, and certain neuroinflammatory disorders. embopress.orgresearchgate.net
Long-term Efficacy and Safety in Fibroid Treatment: Preclinical studies on the use of Tranilast for fibroids are promising. mdpi.comnih.gov However, long-term clinical trials in humans are necessary to establish its efficacy and safety for this indication. nih.gov
Clinical Efficacy in Preventing Esophageal Strictures: The potential of Tranilast to prevent esophageal strictures after endoscopic resection is an area of active investigation, but its clinical efficacy remains to be clearly established. clinicaltrials.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Tranilast |
| This compound |
| Interleukin-1β (IL-1β) |
| Transforming growth factor-β3 (TGF-β3) |
Q & A
Basic Research Questions
Q. What are the key analytical methods for verifying the isotopic purity and structural integrity of Tranilast-<sup>13</sup>C3 in experimental settings?
- Methodological Answer : Isotopic purity is typically validated using high-resolution mass spectrometry (HRMS) combined with <sup>13</sup>C nuclear magnetic resonance (<sup>13</sup>C NMR) to confirm labeling efficiency and positional specificity. Structural integrity is assessed via HPLC-UV/IR for purity (>98%) and X-ray crystallography for stereochemical confirmation. For reproducibility, ensure protocols align with guidelines for stable isotope-labeled compounds, including calibration against unlabeled Tranilast .
Q. How should researchers design dose-response studies to evaluate Tranilast-<sup>13</sup>C3’s pharmacokinetic (PK) profile in preclinical models?
- Methodological Answer : Use a three-arm design (low, medium, high doses) with controls (unlabeled Tranilast and vehicle). Employ LC-MS/MS for quantifying plasma and tissue concentrations. Key parameters:
- Cmax , Tmax , AUC0–24h , and half-life (t1/2) .
- Validate assays per FDA bioanalytical guidelines (precision ±15%, accuracy 85–115%) .
Q. What are the best practices for synthesizing Tranilast-<sup>13</sup>C3 to minimize isotopic dilution?
- Methodological Answer : Optimize synthetic pathways using isotopically enriched precursors (e.g., <sup>13</sup>C-labeled anthranilic acid derivatives). Monitor reaction intermediates via thin-layer chromatography (TLC) and GC-MS . Purify via recrystallization in deuterated solvents to avoid contamination. Document yields and purity thresholds in line with ICH Q11 guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported anti-fibrotic efficacy data for Tranilast-<sup>13</sup>C3 across different in vitro models?
- Methodological Answer : Conduct systematic meta-analysis of experimental variables:
- Cell lines (e.g., primary fibroblasts vs. immortalized lines).
- Biomarkers (TGF-β1, collagen I/III ratios).
- Dose timing (prophylactic vs. therapeutic administration).
Use multivariate regression to identify confounding factors (e.g., serum concentration in media). Replicate conflicting studies under harmonized conditions .
Q. What strategies mitigate batch-to-batch variability in Tranilast-<sup>13</sup>C3 stability studies under accelerated degradation conditions?
- Methodological Answer : Implement QbD (Quality by Design) principles:
- Forced degradation studies : Expose batches to heat (40–60°C), humidity (75% RH), and light (ICH Q1B).
- Stability-indicating assays : Use HPLC-DAD with peak purity analysis.
- Statistical control charts : Track degradation products (e.g., lactam derivatives) using ANOVA for inter-batch comparisons .
Q. How do isotopic effects influence Tranilast-<sup>13</sup>C3’s metabolic pathways compared to the unlabeled compound?
- Methodological Answer : Compare in vitro hepatic microsomal assays (human/rat) with <sup>13</sup>C-labeled vs. unlabeled Tranilast. Key steps:
- Quantify CYP450 isoform-specific metabolism (CYP3A4, CYP2C9) via selective inhibitors.
- Analyze metabolite profiles using HRMS/MS to detect kinetic isotope effects (KIE) on oxidation rates.
- Model KIE using density functional theory (DFT) to predict bond dissociation energies .
Q. What experimental designs are optimal for differentiating Tranilast-<sup>13</sup>C3’s target engagement in fibrosis vs. off-target immunomodulatory effects?
- Methodological Answer : Use multiplexed assays in parallel:
- Fibrosis : Hydroxyproline quantification, α-SMA staining.
- Immunomodulation : Cytokine arrays (IL-6, TNF-α), T-cell proliferation assays.
Apply partial least squares discriminant analysis (PLS-DA) to decouple mechanism-specific signals. Validate with knockout models (e.g., TGF-βR1<sup>-/-</sup>) .
Data Validation & Reporting Standards
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy data for Tranilast-<sup>13</sup>C3?
- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities. Key parameters:
- Tissue penetration (logP, plasma protein binding).
- Species-specific metabolic clearance .
- Dose scaling (mg/kg vs. mg/m<sup>2</sup>).
Cross-validate with microdialysis in target organs (e.g., liver, lungs) .
Q. What statistical frameworks are recommended for analyzing time-course proteomic data in Tranilast-<sup>13</sup>C3 studies?
- Methodological Answer : Use mixed-effects models (e.g., nlme in R) to account for longitudinal variance. For high-dimensional
- PCA for dimensionality reduction.
- GSEA (Gene Set Enrichment Analysis) for pathway-level insights.
Report false discovery rates (FDR) and adjust for multiple comparisons (Bonferroni or Benjamini-Hochberg) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
